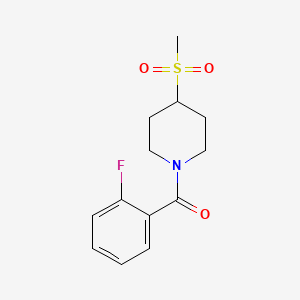
(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” is an organic compound . It is commonly used as a pharmaceutical intermediate and in research compounds . It is used in the pharmaceutical field to synthesize piperidine compounds, which are commonly used in the treatment of mental illness and anti-allergic drugs .
Synthesis Analysis
The preparation of “(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” can be completed by the following steps :Molecular Structure Analysis
The molecular formula of “(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” is C13H16FNO3S. The InChI code is 1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H .Physical And Chemical Properties Analysis
“(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” is a white solid powder . It has a molecular weight of 285.33. It has a melting point of 173-176°C . It is soluble in water and some organic solvents, such as methanol and chloroform .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural characterization of compounds related to (2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone, providing insight into their potential applications in various fields including medicinal chemistry and materials science. For example, the synthesis, radiosynthesis, and in vivo evaluation of related compounds for imaging applications like SPECT to visualize specific receptors in the brain demonstrate the compound's utility in diagnostic imaging and neuroscience research (Blanckaert et al., 2005). Another study involving the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle showcases the compound's relevance in drug discovery and design (Prasad et al., 2018).
Drug Development and Therapeutic Potential
Research on derivatives and analogs of (2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has explored their therapeutic potential, focusing on their bioactivity and pharmacological profiles. For instance, studies on novel derivatives as selective agonists for specific receptors suggest the importance of these compounds in developing new therapeutic agents (Vacher et al., 1999).
Molecular and Crystal Structure Investigations
Research on the crystal structure and theoretical studies of related compounds provide valuable insights into their molecular behavior, stability, and interaction potentials, which are crucial for material science and pharmaceutical chemistry applications. The detailed study of molecular structures through DFT calculations and crystallographic analyses aids in understanding the physicochemical properties and designing compounds with desired features (Huang et al., 2021).
Antimicrobial Activity
Compounds structurally related to (2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone have been evaluated for their antimicrobial properties, indicating the potential for developing new antibacterial and antifungal agents. The synthesis and in vitro evaluation of derivatives for antimicrobial activity highlight the chemical's contribution to addressing resistance issues in infectious disease treatment (Mallesha & Mohana, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds like this often target specific proteins or enzymes in the body. These targets could be receptors, ion channels, or enzymes involved in critical biochemical pathways .
Mode of Action
The compound might bind to its target, altering its function. This could inhibit or enhance the target’s activity, leading to changes in downstream cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, alter gene expression, or disrupt metabolic processes .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-19(17,18)10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKIQDXHBRYZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

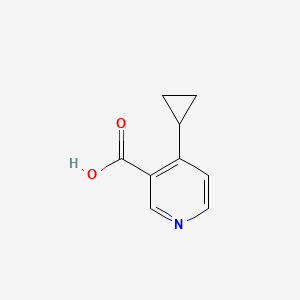

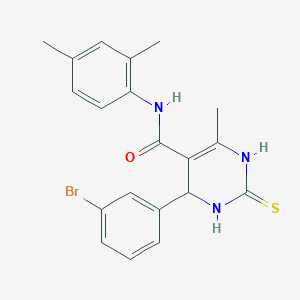

![N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972252.png)
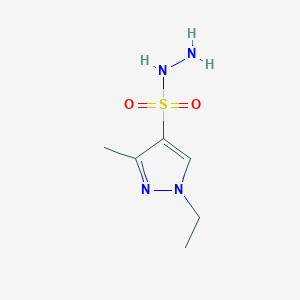
![5-(methoxymethyl)-4-{[(2-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972254.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2972258.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972259.png)
![Tert-butyl N-[2-cyclopropyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2972260.png)

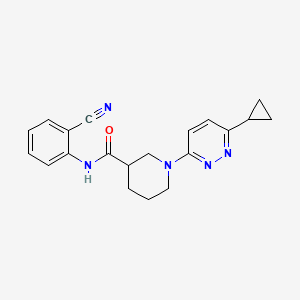
![1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2972265.png)